N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
The compound N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a structurally complex molecule featuring:
- A 2,4-difluorophenyl group attached to an acetamide backbone.
- A pyrido[1,2-c]pyrimidin-2-yl core fused with a 1,3-dioxo moiety.
- A 5-methyl-1,2,4-oxadiazole substituent at the 4-position of the pyrido-pyrimidinone ring.
The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the difluorophenyl group enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O4/c1-10-22-17(24-30-10)16-14-4-2-3-7-25(14)19(29)26(18(16)28)9-15(27)23-13-6-5-11(20)8-12(13)21/h5-6,8H,2-4,7,9H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLKHJIXYGJNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole and pyrimidine rings. The synthetic pathway often employs various reagents and conditions to achieve the desired structure.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
| Compound | Target Organisms | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-...] | E. coli | 50 | |
| N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-...] | S. aureus | 100 |
These findings suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes in target organisms. For example:
- Inhibition of DNA synthesis : The pyrimidine component may interfere with nucleic acid synthesis.
- Disruption of cell membrane integrity : The oxadiazole ring can interact with lipid membranes.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of oxadiazole demonstrated that compounds similar to N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-...] exhibited varying degrees of antimicrobial activity. The study highlighted:
- Efficacy against resistant strains : The compound showed effectiveness against antibiotic-resistant strains of E. coli and S. aureus.
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines:
These results suggest potential applications in cancer therapy.
Comparison with Similar Compounds
Pyrido-Pyrimidinone Derivatives
The pyrido-pyrimidinone scaffold is critical for binding to enzymes or receptors. For example:
- Compound 3f (from ): Features an imidazo[1,2-a]pyrimidin-4-yl group linked to an acrylamide. While lacking the oxadiazole moiety, its pyrimidine core highlights the importance of fused heterocycles in kinase inhibition .
- Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: These lack the 1,2,4-oxadiazole substituent but share the dioxo-pyrimidinone motif, underscoring its role in stabilizing protein interactions .
Key Insight: The addition of the 5-methyl-1,2,4-oxadiazole in the target compound likely enhances target specificity compared to simpler pyrimidinones.
1,2,4-Oxadiazole-Containing Analogues
The 1,2,4-oxadiazole ring is a pharmacophore in antimicrobial and anti-inflammatory agents. Notable comparisons include:
- 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles (): These derivatives, such as 2a–g, feature phenyl or substituted phenyl groups at the 3-position.
- Linked pyridinyl-oxadiazoles (): Compounds like 5a–h have thioether-linked oxadiazoles and pyridines. The target’s acetamide linker may offer greater conformational flexibility, influencing pharmacokinetic properties .
Table 1: Comparison of 1,2,4-Oxadiazole Derivatives
| Compound | Substituent at Oxadiazole 3-Position | Core Structure | Notable Activity |
|---|---|---|---|
| Target Compound | 5-Methyl | Pyrido-pyrimidinone | Hypothesized kinase inhibition |
| 5-(Pyrimidin-5-yl)-2a (Ref 4) | Phenyl | Pyrimidine | Antimicrobial |
| Linked Pyridinyl-Oxadiazole 5a (Ref 5) | Pyridin-4-yl | Pyridine-oxadiazole | Anti-inflammatory |
Fluorinated Aromatic Moieties
The 2,4-difluorophenyl group distinguishes the target from analogs with mono- or non-fluorinated aromatic systems:
- 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (): Shares the 2,4-difluorophenyl group but replaces oxadiazole with a triazole. The triazole’s polarity may reduce membrane permeability compared to the oxadiazole .
- (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (): Contains a fluoropyridine group but lacks the fused pyrido-pyrimidinone system. The dichloropyrimidine moiety may confer broader-spectrum activity but higher toxicity .
Key Insight : Fluorination at the 2,4-positions balances lipophilicity and electronic effects, optimizing target engagement and metabolic stability.
Mechanistic Implications of Structural Similarity
Studies emphasize that structurally similar compounds often share mechanisms of action (MOAs). For instance:
- Park et al. (2023) demonstrated that natural products with identical scaffolds (e.g., oleanolic acid and hederagenin) exhibit overlapping MOAs via systems pharmacology and docking analyses .
- The similar property principle () supports the hypothesis that the target compound’s pyrido-pyrimidinone and oxadiazole motifs may align with known kinase or protease inhibitors .
However, activity cliffs (e.g., minor structural changes causing drastic activity shifts) are possible. For example, replacing the target’s methyl group with a phenyl (as in ’s 2a) could alter binding kinetics due to steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
